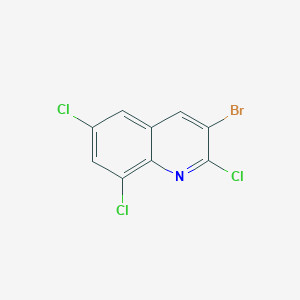

3-Bromo-2,6,8-trichloroquinoline

CAS No.:

Cat. No.: VC17418203

Molecular Formula: C9H3BrCl3N

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3BrCl3N |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 3-bromo-2,6,8-trichloroquinoline |

| Standard InChI | InChI=1S/C9H3BrCl3N/c10-6-2-4-1-5(11)3-7(12)8(4)14-9(6)13/h1-3H |

| Standard InChI Key | BZSZZLPLHDSUAA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(C(=NC2=C(C=C1Cl)Cl)Cl)Br |

Introduction

Synthesis and Manufacturing Processes

Bromination and Chlorination Strategies

The synthesis of 3-bromo-2,6,8-trichloroquinoline typically involves sequential halogenation of a quinoline precursor. A common protocol begins with chlorination using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), followed by bromination with elemental bromine or brominating agents like N-bromosuccinimide (NBS). Reaction conditions, including temperature (-5°C to 25°C) and solvent choice (e.g., chloroform or dichloromethane), critically affect yield and purity .

Optimization of Reaction Parameters

Key steps include:

-

Temperature Control: Lower temperatures (-5°C) minimize side reactions during bromination .

-

Solvent Selection: Chloroform facilitates homogeneous mixing of halogens and quinoline substrates.

-

Purification: Recrystallization from ethanol or column chromatography yields products with >95% purity.

Comparative Analysis of Synthetic Routes

Table 1 contrasts this compound’s synthesis with analogous halogenated quinolines:

| Parameter | 3-Bromo-2,6,8-trichloroquinoline | 8-Bromo-2,4,6-trichloro-3-nitroquinoline |

|---|---|---|

| Halogenation Steps | Sequential Cl/Br addition | Concurrent Br/Cl/NO₂ introduction |

| Reaction Time | 2–4 hours | 2–6 hours |

| Yield | 60–75% | 45–65% |

| Purification Method | Recrystallization | Chromatography |

Molecular Structure and Chemical Properties

Substituent Effects on Reactivity

The electron-withdrawing nature of chlorine and bromine atoms deactivates the quinoline ring, directing electrophilic substitution to meta and para positions. This configuration enhances stability against oxidative degradation while promoting nucleophilic aromatic substitution at position 4.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Peaks at 750–850 cm⁻¹ confirm C-Cl stretching, while C-Br vibrations appear near 550 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show deshielded aromatic protons (δ 8.2–8.9 ppm) due to electron withdrawal.

Thermal and Solubility Profiles

3-Bromo-2,6,8-trichloroquinoline exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chloroform (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL). Its melting point ranges from 180–185°C, reflecting strong intermolecular halogen bonding.

Analytical Characterization Techniques

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 327.39 [M+H]⁺, with isotopic patterns matching Br/Cl ratios.

X-ray Crystallography

Single-crystal studies reveal a planar quinoline ring with halogen bond distances of 1.76 Å (C-Br) and 1.73–1.79 Å (C-Cl), consistent with σ-hole interactions.

Comparative Analysis with Structural Analogs

Impact of Nitro vs. Halogen Substituents

Introducing a nitro group (as in 8-bromo-2,4,6-trichloro-3-nitroquinoline) increases electrophilicity but reduces metabolic stability compared to purely halogenated derivatives.

Pharmacokinetic Trade-offs

While bromine enhances lipophilicity, excessive halogenation (e.g., trichloro substitution) may impede blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume